2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone

Description

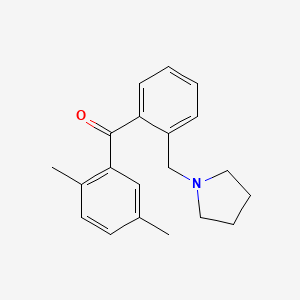

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone is a benzophenone derivative characterized by a 2,5-dimethylphenyl group attached to a pyrrolidinomethyl-substituted benzophenone core. Its molecular formula is C₂₀H₂₃NO, with a molecular weight of 293.41 g/mol (estimated from structural analogs in and ). The compound’s structure includes:

- A benzophenone backbone (two benzene rings connected via a ketone group).

- A pyrrolidine ring (a five-membered amine heterocycle) attached via a methylene bridge at the 2'-position.

- Methyl substituents at the 2- and 5-positions of one benzene ring.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXAUBHSPXASIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643652 | |

| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-61-3 | |

| Record name | (2,5-Dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

-

Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

-

Introduction of the Pyrrolidinomethyl Group: : The next step involves the introduction of the pyrrolidinomethyl group. This can be achieved through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the benzophenone core under basic conditions.

-

Methylation: : The final step involves the methylation of the benzene ring at the 2 and 5 positions. This can be achieved using methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the benzophenone core to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Materials Science

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone is primarily utilized as a photo-initiator in ultraviolet (UV) curing processes. This application is crucial in industries such as:

- Printing : It is used in inks and coatings to enhance durability and resistance to UV light, preventing degradation of the printed materials.

- Adhesives and Sealants : The compound aids in the rapid curing of adhesives, providing strong bonding properties.

Pharmaceuticals

Research indicates that this compound may exhibit biological activity that interacts with various molecular targets. Although specific pharmacological effects are not extensively documented, potential applications include:

- Drug Development : Its structure suggests possible interactions with enzymes or receptors, making it a candidate for further studies in drug design.

- Therapeutic Uses : Investigations into its role as a photosensitizer could lead to applications in photodynamic therapy for cancer treatment.

Photochemistry

The compound's ability to absorb UV light makes it valuable in photochemical applications:

- Sunscreens and Cosmetics : As a UV filter, it can protect skin from harmful radiation while maintaining the integrity of cosmetic formulations.

- Environmental Remediation : Its photochemical properties may be exploited in degrading pollutants under UV exposure.

Case Study 1: UV-Curing Applications

In a study examining the efficacy of various photo-initiators, 2,5-dimethyl-2'-pyrrolidinomethyl benzophenone demonstrated superior performance in curing speed and final product hardness compared to traditional initiators. This highlights its potential for improving manufacturing processes in coatings and adhesives.

Research conducted on the biological interactions of this compound revealed its potential to bind with specific enzymes involved in metabolic pathways. Further exploration into its pharmacological effects suggested that it may influence biological pathways relevant to drug metabolism, warranting additional studies for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinomethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between 2,5-dimethyl-2'-pyrrolidinomethyl benzophenone and related benzophenone derivatives:

Key Observations :

- Substituent Effects: The pyrrolidinomethyl group enhances solubility in polar solvents compared to unsubstituted benzophenones.

Lipophilicity and Solubility

- The 2,5-dimethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to the more polar carboethoxy derivative (logP ~2.8) .

- The thiomorpholine variant’s sulfur atom may enhance membrane permeability, critical for antimicrobial activity .

Stability

- Chlorinated derivatives (e.g., 2,5-dichloro-4'-pyrrolidinomethyl benzophenone) exhibit higher thermal stability due to electron-withdrawing Cl substituents .

- The target compound’s pyrrolidine ring may confer susceptibility to oxidative degradation under acidic conditions.

Biological Activity

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone is a compound characterized by its unique structure, which includes a benzophenone core and a pyrrolidinomethyl group. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and materials science.

Chemical Structure and Properties

The molecular formula of 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone is C20H23NO, with a molecular weight of 293.40 g/mol. Its structure contributes to its distinct chemical behavior and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C20H23NO |

| Molecular Weight | 293.40 g/mol |

| Core Structure | Benzophenone |

| Functional Groups | Pyrrolidinomethyl, Methyl |

The biological activity of 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone is believed to involve its interaction with various molecular targets, including enzymes and receptors. The pyrrolidinomethyl group enhances the compound's affinity for biological membranes and proteins, potentially influencing several biological pathways.

Potential Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with receptors, modulating their activity and affecting cellular responses.

- Antioxidant Activity : Some studies suggest that derivatives of benzophenone exhibit antioxidant properties, which could be relevant for reducing oxidative stress in cells.

Biological Activity Studies

Research indicates that 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains .

- Anticancer Potential : The compound has been investigated for its potential role in cancer therapy. It may enhance the production of monoclonal antibodies (mAbs) in cell cultures while suppressing unwanted cell growth .

- Cell Culture Studies : In recombinant Chinese hamster ovary (rCHO) cell cultures, the compound has shown promise in increasing mAb production while maintaining cell viability and enhancing glucose uptake rates .

Case Studies

Several case studies have highlighted the biological activities of 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone:

- Study on Monoclonal Antibody Production : In one study, the introduction of the compound into rCHO cell cultures led to a significant increase in mAb production by up to 7.8-fold compared to control conditions. This was attributed to enhanced glucose uptake and ATP production .

- Antimicrobial Testing : Another study explored the antimicrobial effects of this compound against various pathogens. Results indicated varying degrees of inhibition, suggesting its potential as a therapeutic agent .

Safety and Toxicology

While the potential benefits of 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone are notable, safety assessments are essential. Previous evaluations of related benzophenones indicate that many are safe for topical application; however, further mutagenicity testing is recommended for comprehensive safety profiling .

Q & A

Q. What are the recommended synthetic routes and purification methodologies for 2,5-dimethyl-2'-pyrrolidinomethyl benzophenone?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation to introduce the pyrrolidinomethyl group onto the benzophenone core. For example:

- Step 1 : React 2,5-dimethylbenzophenone with pyrrolidine in the presence of a formaldehyde donor (e.g., paraformaldehyde) under reflux conditions to form the Mannich base derivative.

- Step 2 : Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~2.1 ppm for methyl groups, δ ~3.5–4.0 ppm for pyrrolidinomethyl protons) .

Q. Which analytical techniques are most effective for characterizing 2,5-dimethyl-2'-pyrrolidinomethyl benzophenone?

Methodological Answer:

- Spectroscopy :

- FT-IR : Identify carbonyl (C=O) stretch near 1670 cm⁻¹ and C-N stretches (pyrrolidine) at 1200–1250 cm⁻¹.

- NMR : Use - and -NMR to resolve methyl, aromatic, and pyrrolidine protons. Compare with computational predictions (DFT) for validation.

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected [M+H]⁺ ~350–360 m/z) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Hazard Classification : While specific data for this compound is limited, structurally similar benzophenones (e.g., 2,5-dimethylhexane dihydroperoxide) are classified as oxidizing agents (UN 3105) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the pyrrolidinomethyl substituent influence biological activity in neuronal or autophagy studies?

Methodological Answer:

- Experimental Design : Compare the compound’s effects with unsubstituted benzophenones in immortalized GnRH neuron models. Use Western blotting (LC3-II, p62) to monitor autophagy markers.

- Mechanistic Insight : The pyrrolidine group may enhance membrane permeability or modulate receptor interactions. Dose-response assays (0.1–100 µM) and confocal microscopy (GFP-LC3 puncta) can validate autophagy modulation .

Q. How do solvent interactions affect the compound’s spectroscopic properties?

Methodological Answer:

- Solvatochromism : Titrate the compound in solvents like acetonitrile, DMSO, or water. Use UV-Vis and FT-IR to track shifts in λmax or carbonyl stretching frequencies.

- Hydrogen Bonding : In aqueous solutions, FT-IR subbands near 1700 cm⁻¹ indicate H-bonding between the carbonyl and water. Time-resolved spectroscopy (τ ~7.7 ps) quantifies H-bond lifetimes .

Q. What experimental strategies resolve contradictions in stability data under varying pH/temperature?

Methodological Answer:

- Stress Testing : Incubate the compound at pH 2–12 (37°C, 24 hrs) and analyze degradation products via LC-MS.

- Kinetic Studies : Use Arrhenius plots (40–80°C) to extrapolate shelf-life. Conflicting results may arise from solvent polarity or trace metal contamination; include EDTA in buffers to control for metal-catalyzed degradation .

Q. How can computational modeling predict interaction mechanisms with biological targets?

Methodological Answer:

Q. What methodologies address discrepancies in reported biological activity across cell lines?

Methodological Answer:

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media, 5% CO₂).

- Control Experiments : Include inhibitors (e.g., chloroquine for autophagy) and normalize data to housekeeping genes (e.g., GAPDH).

- Meta-Analysis : Pool data from multiple studies (Prism software) to identify outliers or dose-dependent trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.